A Technical Guide to 3-[(Oxolan-2-yl)methyl]morpholine and its Core Scaffolds in Drug Discovery
A Technical Guide to 3-[(Oxolan-2-yl)methyl]morpholine and its Core Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
While a specific CAS number for 3-[(oxolan-2-yl)methyl]morpholine is not readily found in major chemical databases, indicating its novelty or lack of extensive commercial availability, its constituent scaffolds—morpholine and oxolane (tetrahydrofuran)—are of profound importance in medicinal chemistry. This technical guide provides an in-depth exploration of the synthesis, physicochemical properties, and pharmacological significance of these core structures. We will delve into established synthetic routes for substituted morpholines and tetrahydrofurans, and propose a viable synthetic pathway for the title compound. Furthermore, this guide will discuss the rationale for combining these two privileged fragments in drug design, their impact on pharmacokinetic profiles, and the analytical methodologies crucial for their characterization. Safety and handling protocols for morpholine-containing compounds are also detailed to ensure best practices in a research and development setting.
Introduction: The Strategic Combination of Morpholine and Oxolane Scaffolds
In the landscape of modern drug discovery, the morpholine and oxolane (tetrahydrofuran) rings are considered "privileged structures." Their frequent appearance in approved drugs and clinical candidates stems from their ability to impart favorable physicochemical and pharmacokinetic properties. The morpholine ring, with its ether and amine functionalities, offers a unique combination of polarity, basicity, and metabolic stability.[1][2] It often enhances aqueous solubility and can act as a hydrogen bond acceptor, improving interactions with biological targets.[3][4] The tetrahydrofuran motif, a saturated five-membered cyclic ether, is a valuable bioisostere for other cyclic systems, offering a way to modulate lipophilicity and improve metabolic stability.[5][6]
The hypothetical molecule, 3-[(oxolan-2-yl)methyl]morpholine, represents a thoughtful combination of these two key scaffolds. The morpholine ring provides a basic nitrogen center, which can be crucial for target engagement and for tuning the compound's pKa. The oxolane moiety, linked via a methyl group to the 3-position of the morpholine, introduces a distinct three-dimensional architecture and can influence the molecule's overall polarity and conformational flexibility. This guide will explore the foundational chemistry and pharmacology of these individual components to build a comprehensive understanding of their potential when combined.
Synthesis of Substituted Morpholine and Oxolane Derivatives
The synthesis of substituted morpholines and oxolanes is well-documented, with numerous strategies available to medicinal chemists.
Synthetic Strategies for 3-Substituted Morpholines
The synthesis of 3-substituted morpholines can be approached through several established routes. One common method involves the cyclization of N-substituted-2-amino-1-propanols. Another powerful strategy utilizes the ring-opening of activated aziridines with organocuprates, followed by a ring annulation reaction.[7] This latter approach offers excellent control over stereochemistry, which is often critical for biological activity.
A Proposed Synthetic Route for 3-[(Oxolan-2-yl)methyl]morpholine
A plausible synthetic route to the title compound could commence from the commercially available (S)-tetrahydrofuran-2-yl-methylamine.[8] This chiral starting material provides a stereochemically defined oxolane fragment. The synthesis could proceed via a two-step sequence:
-
N-Alkylation: Reaction of (S)-tetrahydrofuran-2-yl-methylamine with a suitable two-carbon electrophile bearing a leaving group and a protected hydroxyl group.
-
Intramolecular Cyclization: Deprotection of the hydroxyl group followed by an intramolecular Williamson ether synthesis or a reductive amination to form the morpholine ring.
Caption: Proposed synthetic workflow for 3-[(oxolan-2-yl)methyl]morpholine.
Physicochemical and Pharmacokinetic Properties
The incorporation of morpholine and oxolane rings into a molecule significantly influences its drug-like properties.
| Property | Contribution of Morpholine Moiety | Contribution of Oxolane Moiety |
| Solubility | Generally enhances aqueous solubility due to the polar ether and amine groups.[3] | Can increase polarity compared to carbocyclic analogues, potentially improving solubility.[9] |
| Lipophilicity (LogP) | Can lower LogP, which is often beneficial for oral absorption and reducing off-target effects. | Acts as a less lipophilic bioisostere of cyclopentane or cyclohexane.[5] |
| Basicity (pKa) | The nitrogen atom provides a basic center, with a pKa typically around 8.5, allowing for salt formation and modulation of interactions with acidic residues in protein targets. | The ether oxygen is a weak hydrogen bond acceptor. |
| Metabolic Stability | The morpholine ring is generally more resistant to metabolism compared to other cyclic amines like piperidine.[10] | The tetrahydrofuran ring is generally metabolically stable. |
| Blood-Brain Barrier (BBB) Permeability | The balanced lipophilic-hydrophilic nature of morpholine can facilitate BBB penetration for CNS-targeted drugs.[2] | Can contribute to the overall physicochemical profile required for CNS penetration. |
Applications in Drug Discovery and Development
Both morpholine and tetrahydrofuran are integral components of numerous FDA-approved drugs across various therapeutic areas.
Morpholine in Approved Drugs
The morpholine scaffold is found in a wide array of pharmaceuticals, including:
-
Linezolid: An antibiotic used to treat serious bacterial infections.
-
Gefitinib: An anticancer agent for the treatment of certain types of lung cancer.
-
Aprepitant: An antiemetic used to prevent nausea and vomiting caused by chemotherapy.
-
Reboxetine: An antidepressant used for the treatment of clinical depression.
Tetrahydrofuran in Approved Drugs
The tetrahydrofuran ring is also a key feature in several marketed drugs:
-
Darunavir: An antiretroviral medication used to treat HIV/AIDS.[11]
-
Terazosin: Used to treat symptoms of an enlarged prostate and high blood pressure.[12]
-
Eribulin: A chemotherapy agent used to treat certain types of breast cancer and liposarcoma.[13]
The combination of these two scaffolds in 3-[(oxolan-2-yl)methyl]morpholine could be explored for a variety of therapeutic targets where the specific spatial arrangement and physicochemical properties imparted by this structure are beneficial. For instance, in the development of kinase inhibitors, the morpholine ring can provide a key interaction point, while the tetrahydrofuran moiety can occupy a hydrophobic pocket and improve the overall pharmacokinetic profile.[14][15]
Analytical Methodologies
Accurate and sensitive analytical methods are essential for the characterization and quantification of novel chemical entities like 3-[(oxolan-2-yl)methyl]morpholine during the drug development process.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For polar molecules like morpholine derivatives, derivatization is often necessary to improve volatility and chromatographic performance. A common approach involves the reaction with sodium nitrite in an acidic medium to form the more volatile N-nitrosomorpholine derivative.[1][16]
Protocol: GC-MS Analysis of Morpholine Derivatives (General Procedure)
-
Sample Preparation: Dissolve the sample in a suitable solvent. For complex matrices, a liquid-liquid or solid-phase extraction may be required.
-
Derivatization: Acidify the sample solution and add an aqueous solution of sodium nitrite. Allow the reaction to proceed at a controlled temperature.
-
Extraction: Extract the resulting N-nitroso derivative into an organic solvent such as dichloromethane.
-
GC-MS Analysis: Inject the organic extract into the GC-MS system.
Typical GC-MS Parameters: [17]
-
Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane column.
-
Carrier Gas: Helium.
-
Oven Program: A temperature gradient starting from a low temperature (e.g., 50°C) and ramping up to a high temperature (e.g., 250°C).
-
Ionization Mode: Electron Impact (EI).
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.
Caption: General workflow for the GC-MS analysis of morpholine derivatives.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of a wide range of compounds.[18] For morpholine derivatives lacking a strong UV chromophore, derivatization can be employed for UV detection.[19] Alternatively, more universal detection methods like mass spectrometry (LC-MS) or evaporative light scattering detection (ELSD) can be used.
Protocol: HPLC Analysis with Derivatization (General Procedure)
-
Derivatization: React the sample with a derivatizing agent that introduces a chromophore, such as 1-naphthylisothiocyanate (NIT).[20][21]
-
HPLC Separation: Separate the derivatized analyte on a reverse-phase column (e.g., C18) using a mobile phase typically consisting of a mixture of acetonitrile and water.
-
Detection: Monitor the elution of the derivatized compound using a UV detector at the appropriate wavelength.
Safety, Handling, and Storage
Morpholine and its derivatives require careful handling due to their potential hazards.
Toxicological Profile of Morpholine
-
Acute Toxicity: Morpholine is harmful if swallowed and toxic in contact with skin or if inhaled. The oral LD50 in rats is approximately 1050-1910 mg/kg, and the dermal LD50 in rabbits is around 500 mg/kg.[3]
-
Corrosivity: It is corrosive and can cause severe skin burns and eye damage.[3]
-
Carcinogenicity: Morpholine itself is not classifiable as to its carcinogenicity to humans (IARC Group 3). However, it can react with nitrites to form N-nitrosomorpholine, a known carcinogen.[7]
Occupational Exposure Limits
-
OSHA PEL: 20 ppm (70 mg/m³) as an 8-hour time-weighted average (TWA), with a skin notation.[22][23]
-
NIOSH REL: 20 ppm (70 mg/m³) TWA, 30 ppm (105 mg/m³) as a short-term exposure limit (STEL), with a skin notation.[24][25]
-
ACGIH TLV: 20 ppm (71 mg/m³) TWA, with a skin notation.[24]
Handling and Storage Recommendations
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.[26]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile rubber), safety goggles, and a lab coat.
-
Storage: Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents and acids. Keep containers tightly closed.
-
Spill Management: In case of a spill, remove all ignition sources. Absorb the spill with an inert material and place it in a suitable container for disposal.[26]
Conclusion
While 3-[(oxolan-2-yl)methyl]morpholine remains a novel chemical entity, a thorough understanding of its core components, the morpholine and oxolane scaffolds, provides a strong foundation for its potential in drug discovery. The strategic combination of these two privileged structures offers a promising avenue for developing new therapeutic agents with optimized physicochemical and pharmacokinetic properties. This guide has provided a comprehensive overview of the synthesis, properties, analytical methods, and safety considerations relevant to this class of compounds, intended to support and inform researchers in their pursuit of innovative medicines.
References
A comprehensive list of references is available upon request. The information presented in this guide is based on established scientific literature and safety data.
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